Cas no 175526-97-3 (2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid)

2-(1-tert-Butoxycarbonylpyrrolidin-3-yl)acetic acid is a protected derivative of pyrrolidine-3-acetic acid, featuring a tert-butoxycarbonyl (Boc) group at the nitrogen position. This compound is widely used in organic synthesis and pharmaceutical research as a versatile intermediate, particularly in peptide and heterocycle chemistry. The Boc group provides stability under basic and nucleophilic conditions while allowing selective deprotection under acidic conditions. The acetic acid moiety enables further functionalization via coupling or condensation reactions. Its well-defined reactivity profile and compatibility with standard synthetic protocols make it a valuable building block for constructing complex molecular architectures. The compound is typically supplied as a crystalline solid with high purity, ensuring reproducible results in synthetic applications.
2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid structure
175526-97-3 structure
Product Name:2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
CAS No:175526-97-3
MF:C11H19NO4
MW:229.27286362648
MDL:MFCD02179024
CID:66031
PubChem ID:4343771
Update Time:2025-06-27

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Boc-3-Pyrrolidineacetic acid
    • 2-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)acetic acid
    • [1-(tert-Butoxycarbonyl)pyrrolidin-3-yl]acetic acid
    • 3-Carboxymethylpyrrolidine-1-carboxylic acid tert-butyl ester
    • N-Boc-3-pyrrolidineacetic acid
    • 1-N-Boc-Pyrrolidine-3-acetic acid
    • 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]acetic acid
    • 1-Boc-3-pyrrolidine aceti...
    • 1-Boc-Pyrrolidine-3-acetic acid
    • 3-Pyrrolidineaceticacid, 1-[(1,1-diMethylethoxy)carbonyl]-
    • 3-CARBOXYMETHYL-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 2-{1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}acetic acid
    • 1-Boc-3-pyrrolidine acetic acid
    • (R)-2-(1-Boc-3-pyrrolidinyl)acetic Acid
    • n-boc-3-pyrrolidine acetic acid
    • 3-PYRROLIDINEACETIC ACID, 1-[(1,1-DIMETHYLETHOXY)CARBONYL]-
    • 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
    • SY015063
    • SY034789
    • PB34101
    • CS-W004932
    • [1-(tert-butoxycarbonyl)-pyrrolidin-3-yl]acetic acid
    • Q-102853
    • (R)-1-BOC-3-PYRROLIDINE ACETIC ACID
    • AM20090047
    • PB10325
    • N-Boc-3-pyrrolidineacetic acid, AldrichCPR
    • (3R)-1-BOC-3-PYRROLIDINEACETIC ACID
    • 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)acetic acid;N-Boc-3-pyrrolidineacetic Acid
    • (S)-1-BOC-PYRROLIDINE-3-ACETIC ACID
    • EN300-94714
    • (S)-1-N-Boc-3-pyrrolidineacetic acid
    • FT-0770784
    • J-502374
    • GS-4481
    • MFCD05861546
    • 1-Boc-Pyrrolidin-3-acetic acid
    • (3S)-1-BOC-3-PYRROLIDINEACETIC ACID
    • SY097398
    • PB23283
    • J-502266
    • A814586
    • 1-N-Boc-pyrrolidine-3-acetic?acid
    • SKEXQIJIXQSFRX-UHFFFAOYSA-N
    • FT-0630192
    • 175526-97-3
    • AKOS013153467
    • 2-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-3-pyrrolidinyl]acetic acid
    • DTXSID50402156
    • SCHEMBL345307
    • A3898
    • 1-Boc-3-Pyrrolidineaceticacid
    • 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]ethanoic acid
    • FT-0630149
    • MFCD02179024
    • (R)-N-Boc-3-(R)-(1-Boc-Pyrrolidin-3-yl)-aceticacid
    • (S)-1-N-Boc-3-pyrrolidineaceticacid
    • (S)-(1-Boc-pyrrolidin-3-yl)aceticacid
    • DB-011987
    • (R)-N-Boc-3-pyrrolidineaceticacid
    • MDL: MFCD02179024
    • Inchi: 1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(7-12)6-9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
    • InChI Key: SKEXQIJIXQSFRX-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC(=O)O)C1)=O

Computed Properties

  • Exact Mass: 229.13100
  • Monoisotopic Mass: 229.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8
  • XLogP3: 1

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.151
  • Melting Point: No data available
  • Boiling Point: 357.4°C at 760 mmHg
  • Flash Point: 169.945°C
  • Refractive Index: 1.491
  • PSA: 66.84000
  • LogP: 1.65600
  • Vapor Pressure: No data available

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid Security Information

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
034388-1g
1-N-Boc-Pyrrolidine-3-acetic acid
175526-97-3 96%
1g
£49.00 2022-03-01
Fluorochem
034388-5g
1-N-Boc-Pyrrolidine-3-acetic acid
175526-97-3 96%
5g
£178.00 2022-03-01
Fluorochem
034388-10g
1-N-Boc-Pyrrolidine-3-acetic acid
175526-97-3 96%
10g
£318.00 2022-03-01
Fluorochem
034388-25g
1-N-Boc-Pyrrolidine-3-acetic acid
175526-97-3 96%
25g
£615.00 2022-03-01
Alichem
A109008498-5g
1-Boc-3-Pyrrolidineacetic acid
175526-97-3 97%
5g
$254.40 2022-04-02
Alichem
A109008498-10g
1-Boc-3-Pyrrolidineacetic acid
175526-97-3 97%
10g
$387.60 2022-04-02
Alichem
A109008498-25g
1-Boc-3-Pyrrolidineacetic acid
175526-97-3 97%
25g
$732.60 2022-04-02
AstaTech
56876-1/G
1-N-BOC-PYRROLIDINE-3-ACETIC ACID
175526-97-3 96%
1/G
$58 2022-06-01
AstaTech
56876-5/G
1-N-BOC-PYRROLIDINE-3-ACETIC ACID
175526-97-3 96%
5g
$54 2023-09-17
AstaTech
56876-25/G
1-N-BOC-PYRROLIDINE-3-ACETIC ACID
175526-97-3 96%
25g
$227 2023-09-17

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:175526-97-3)2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
Order Number:A3898
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:25
Price ($):203.0/678.0
Email:sales@amadischem.com

2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid Related Literature

Additional information on 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid

Introduction to 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic Acid (CAS No. 175526-97-3)

The compound 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid, with the CAS number 175526-97-3, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a pyrrolidine ring with a tert-butoxycarbonyl (Boc) group and an acetic acid moiety. The Boc group, a common protecting group in peptide synthesis, plays a crucial role in modulating the reactivity and stability of the molecule during various chemical transformations.

Recent studies have highlighted the versatility of this compound in medicinal chemistry applications. For instance, researchers have explored its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of peptide-based drugs. The presence of the Boc group allows for precise control over the reactivity of the amino group in the pyrrolidine ring, making it an ideal candidate for multi-step synthesis pathways.

The synthesis of 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid typically involves a combination of nucleophilic substitution and coupling reactions. The Boc group is introduced via a standard protection step, ensuring that the amino group remains inert during subsequent reactions. This approach has been optimized in recent studies to enhance yield and purity, making it a reliable method for large-scale production.

In terms of applications, this compound has shown promise in various fields, including drug delivery systems and enzyme inhibitors. Its ability to form stable amide bonds with other molecules makes it particularly useful in constructing complex molecular architectures. Recent research has also focused on its potential as a building block for creating bioisosteres, which are compounds that mimic the biological activity of existing drugs but with improved pharmacokinetic properties.

The structural features of CAS No. 175526-97-3 contribute significantly to its reactivity and functionality. The pyrrolidine ring provides a rigid framework that enhances molecular stability, while the acetic acid group introduces acidity and hydrogen bonding capabilities. These properties make it an attractive candidate for use in both academic and industrial settings.

Moreover, advancements in computational chemistry have enabled researchers to predict the behavior of this compound under various reaction conditions with greater accuracy. Molecular modeling studies have provided insights into its electronic structure and reactivity patterns, facilitating the design of more efficient synthetic routes.

In conclusion, 2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid (CAS No. 175526-97-) stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure, combined with recent advancements in synthetic methodologies and computational tools, positions it as a key player in the development of novel therapeutic agents and advanced materials.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:175526-97-3)2-(1-tert-butoxycarbonylpyrrolidin-3-yl)acetic acid
A3898
Purity:99%/99%
Quantity:25g/100g
Price ($):203.0/678.0
Email